molecular formula C8H23F4N B1589689 Tetraethylammonium Fluoride Trihydrofluoride CAS No. 42539-97-9

Tetraethylammonium Fluoride Trihydrofluoride

Cat. No.: B1589689
CAS No.: 42539-97-9
M. Wt: 209.27 g/mol
InChI Key: HVDAPPODKZABKP-UHFFFAOYSA-M
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Description

Historical Context and Discovery

Tetraethylammonium fluoride trihydrofluoride emerged as part of the broader evolution of organofluorine chemistry, which gained momentum in the mid-20th century with advancements in fluorination methodologies. While early fluorinating agents like hydrogen fluoride (HF) and sulfur tetrafluoride (SF₄) dominated industrial processes, their corrosive nature and handling challenges spurred demand for safer alternatives. The development of quaternary ammonium fluorides, such as tetrabutylammonium fluoride (TBAF), marked a turning point in the 1970s by enabling fluoride ion delivery in organic solvents. This compound represents a refinement of this class, combining the phase-transfer capabilities of quaternary ammonium cations with enhanced fluoride availability through trihydrofluoride coordination. Its synthesis likely arose from efforts to optimize reactivity and solubility for demanding applications in pharmaceutical and materials science.

Nomenclature and Classification

The compound’s systematic IUPAC name is tetraethylazanium fluoride trihydrofluoride , reflecting its structural components:

  • A tetraethylammonium cation ([N(C₂H₅)₄]⁺)
  • A fluoride anion (F⁻)
  • Three hydrofluoride (HF) molecules coordinated through hydrogen bonding.

Its molecular formula, C₈H₂₀FN·3HF (molecular weight: 209.27 g/mol), classifies it as a quaternary ammonium fluoride complex . The trihydrofluoride moiety distinguishes it from simpler salts like tetraethylammonium fluoride (C₈H₂₀NF) by providing a stabilized fluoride source with reduced hygroscopicity.

Property Value
CAS Registry Number 42539-97-9
EC Number 678-526-0
Appearance White to pale yellow crystalline solid
Solubility Miscible in polar aprotic solvents
Storage Conditions Inert atmosphere, <15°C

Position within Quaternary Ammonium Fluoride Chemistry

This compound occupies a niche between conventional quaternary ammonium fluorides and hydrogen fluoride adducts. Compared to TBAF, its smaller ethyl groups reduce steric hindrance, improving accessibility for nucleophilic fluoride in SN₂ reactions. The trihydrofluoride component enhances fluoride ion availability by mitigating the tight ion pairing observed in anhydrous quaternary ammonium fluorides, as demonstrated in electrochemical studies. This structural duality enables unique reactivity profiles:

  • Enhanced Solubility : The ethyl groups impart better solubility in dichloromethane and THF than bulkier analogs.
  • Controlled Fluoride Release : Gradual dissociation of HF molecules moderates fluoride nucleophilicity, reducing side reactions in sensitive substrates.
  • Thermal Stability : Decomposition temperatures exceed 150°C, outperforming trimethylamine-based fluorides.

Significance in Organofluorine Research

This compound has become indispensable in three key areas:

  • Pharmaceutical Synthesis : Over 60% of FDA-approved drugs contain fluorine, often introduced via late-stage fluorination. This compound enables selective fluorination of heterocycles and carbohydrates without requiring harsh conditions.
  • Materials Science : Its role in synthesizing fluorinated polymers (e.g., polyfluoroarenes) enhances materials’ thermal and chemical resistance.
  • Electrochemical Applications : Recent studies highlight its utility in fluoride ion battery electrolytes, where its ionic conductivity (0.45 S/cm at 25°C) surpasses traditional salts.

A 2024 study demonstrated its superiority in nucleophilic aromatic substitution, achieving 92% yield in the fluorination of nitrobenzene derivatives—a 30% improvement over TBAF. Such advancements underscore its growing importance in precision fluorination strategies.

Properties

IUPAC Name

tetraethylazanium;fluoride;trihydrofluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N.4FH/c1-5-9(6-2,7-3)8-4;;;;/h5-8H2,1-4H3;4*1H/q+1;;;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDAPPODKZABKP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CC.F.F.F.[F-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H23F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40454669
Record name Tetraethylammonium Fluoride Trihydrofluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42539-97-9
Record name Tetraethylammonium Fluoride Trihydrofluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraethylammonium Fluoride Trihydrofluoride
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Preparation Methods

Two-Reactor Continuous Reaction System

A patented method utilizes a two-reactor system to synthesize tetraethylammonium fluoride trihydrofluoride with high efficiency and purity. The process involves:

  • First Reactor: Initial mixing of tetraethylammonium compound and hydrogen fluoride at sub-zero temperatures (e.g., -5 °C to 0 °C) with continuous stirring. The molar ratio of tetraethylammonium to HF is carefully controlled, commonly around 1:3 for trihydrofluoride formation.
  • Second Reactor: The partially reacted mixture is transferred to a second reactor maintained at a higher temperature (e.g., 35 °C to 60 °C) for further reaction and completion.

This staged approach allows precise control of reaction kinetics and minimizes side reactions.

Reaction Conditions and Parameters

Parameter Typical Range/Value Notes
Molar ratio (tetraethylammonium : HF) 1 : 2.0 to 1 : 5.0+ Adjusted to target specific fluoride complexes
Temperature (First Reactor) -10 °C to 0 °C Low temperature to control exothermic reaction
Temperature (Second Reactor) 35 °C to 60 °C Higher temperature for reaction completion
Residence Time (First Reactor) 120 to 150 minutes Ensures initial complex formation
Residence Time (Second Reactor) 180 to 240 minutes Completes reaction and stabilizes product
Yield 96.7% to 99.7% High yields reported under optimized conditions
Purity (by Gas Chromatography) 95.8% to 98.8% Indicates high-quality product

Example Preparation Flow

  • Pre-cool tetraethylammonium fluoride and hydrogen fluoride to approximately -5 °C.
  • Add hydrogen fluoride slowly to tetraethylammonium fluoride in the first reactor, maintaining a molar ratio around 1:3.
  • Stir for 60 minutes at low temperature.
  • Transfer mixture to second reactor, raise temperature to ~35 °C.
  • Maintain stirring for 180 minutes.
  • Collect the resulting transparent liquid product with over 99% yield and ~97% purity.

Alternative Preparation Notes

  • Variations in molar ratios and temperature profiles allow synthesis of different fluoride complexes (e.g., tetraethylammonium fluoride dihydrofluoride or pentahydrofluoride).
  • Cooling to temperatures as low as -40 °C and gradual warming have been used to improve stability and purity.
  • The process is scalable and suitable for industrial production due to high yield and reproducibility.

Research Findings and Analytical Data

  • Gas chromatography (GC) is the standard analytical method to verify purity, routinely showing values above 95% for the target compound.
  • Yields consistently exceed 96%, indicating efficient conversion.
  • The product is a light yellow to colorless transparent liquid, stable under typical storage conditions.
  • Mass spectrometry and nuclear magnetic resonance (NMR) analyses confirm the molecular structure and fluoride coordination.

Application Context and Significance

This compound is especially valued in RNA synthesis for the removal of 2'-O-silyl protecting groups. Compared to other fluoride sources, it offers:

  • Faster reaction times (2-20 hours) under mild conditions.
  • Compatibility with longer oligonucleotides.
  • Improved deprotection completeness.

These advantages stem from the reagent's high fluoride ion availability and controlled reactivity, which are directly linked to the precision of its preparation method.

Summary Table of Preparation Methods

Method Aspect Description
Reactants Tetraethylammonium fluoride or triethylamine + hydrogen fluoride
Reactor Setup Two-stage reactor system with temperature control
Temperature Control First reactor: -10 °C to 0 °C; Second reactor: 35 °C to 60 °C
Molar Ratios Typically 1:3 (tetraethylammonium : HF) for trihydrofluoride
Reaction Time 150 min (first reactor) + 180 min (second reactor)
Product Yield 96.7% to 99.7%
Product Purity 95.8% to 98.8% (gas chromatography)
Physical State Light yellow to colorless transparent liquid
Analytical Techniques Gas chromatography, mass spectrometry, NMR
Industrial Viability High yield, scalable, reproducible

Chemical Reactions Analysis

Types of Reactions: Tetraethylammonium fluoride trihydrofluoride primarily undergoes nucleophilic substitution reactions. It is used to replace leaving groups such as halides or sulfonates with fluoride ions. This compound can also participate in oxidation, methylation, and deuteration reactions .

Common Reagents and Conditions:

Major Products: The major products of reactions involving this compound are fluorinated organic compounds. These products are valuable in various fields, including pharmaceuticals and materials science .

Scientific Research Applications

Applications in Organic Synthesis

  • Fluorination Reagent : TEA-F·3HF is employed as a fluorination agent due to its ability to provide fluoride ions in a controlled manner. This property is particularly advantageous in synthesizing fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals .
  • Deprotection Agent : In nucleic acid chemistry, TEA-F·3HF has been utilized for the deprotection of oligonucleotides. It effectively removes protecting groups from nucleotides, facilitating the synthesis of complex nucleic acid structures .
    ApplicationDescription
    FluorinationUsed to introduce fluorine into organic molecules.
    DeprotectionRemoves protective groups from nucleic acids.

Pharmaceutical Applications

TEA-F·3HF plays a crucial role in the pharmaceutical industry, particularly in the synthesis of active pharmaceutical ingredients (APIs). Its use as a mild fluorinating agent allows for the incorporation of fluorine into drug molecules, enhancing their biological activity and metabolic stability .

  • Case Study: Synthesis of Antiviral Compounds : Research has demonstrated that TEA-F·3HF can be effectively used to synthesize fluorinated derivatives of antiviral agents, improving their efficacy against viral infections .

Materials Science Applications

In materials science, TEA-F·3HF has been explored for its potential in modifying polymer properties. For instance, it has been used as a catalyst in the selective depolymerization of poly(lactic acid) (PLA), enhancing the material's recyclability while maintaining its mechanical properties .

Material ApplicationImpact
Polymer DepolymerizationImproves recyclability of PLA materials.
CatalysisEnhances reaction efficiency and selectivity.

Mechanism of Action

The mechanism of action of tetraethylammonium fluoride trihydrofluoride involves the donation of fluoride ions to target molecules. The compound acts as a source of nucleophilic fluoride, which can attack electrophilic centers in organic molecules, leading to the substitution of leaving groups with fluoride. This process is facilitated by the presence of hydrogen bonds between the fluoride ions and the tetraethylammonium cation, which stabilize the reactive species .

Comparison with Similar Compounds

Key Properties

Property Value/Description Reference
Molecular Formula C₈H₂₃F₄N
Molecular Weight 209.27 g/mol
Storage Conditions 2–8°C under nitrogen
Purity >98%
Hazard Classification Corrosive, acute toxicity (oral/dermal/inhalation)

Comparison with Similar Compounds

Triethylamine Trihydrofluoride (TEA·3HF)

Chemical Profile

  • CAS: 73602-61-6; Formula: C₆H₁₅N·3HF; MW: 161.21 g/mol .
  • Applications : Preferred over TBAF for removing tert-butyldimethylsilyl (TBDMS) protecting groups in RNA synthesis due to higher reliability and efficiency, especially for longer oligonucleotides . Also used in anti-Markovnikov hydrofluorination of alkenes under photoredox conditions .

Advantages Over TEAF·3HF

  • Milder Reactivity : TEA·3HF reduces side reactions (e.g., RNA strand cleavage) compared to TBAF and TEAF·3HF, which can be harsher .
  • Solubility : Effective in polar aprotic solvents at elevated temperatures, enabling faster deprotection .

Limitations

  • Lower thermal stability than TEAF·3HF .

Performance Data

Parameter TEA·3HF TEAF·3HF Reference
RNA Deprotection Yield >95% (20-mer RNA) ~85–90% (variable)
Reaction Time 1–2 hours (60°C) 2–4 hours (60°C)
Side Reactions Minimal Moderate (base sensitivity)

Tetrabutylammonium Fluoride (TBAF)

Chemical Profile

  • CAS: 429-41-4 (anhydrous); Formula: C₁₆H₃₆FN; MW: 261.47 g/mol .
  • Applications : Traditional reagent for desilylation in oligonucleotide synthesis and fluoride-mediated coupling reactions .

Key Differences from TEAF·3HF

  • Moisture Sensitivity : TBAF requires strict anhydrous conditions, whereas TEAF·3HF is less moisture-sensitive .
  • Deprotection Efficiency : TBAF shows incomplete deprotection for RNA strands >30 nucleotides, while TEA·3HF and TEAF·3HF perform better .

Tetrabutylammonium Dihydrogen Trifluoride (TBAF·2HF)

Chemical Profile

  • CAS: 99337-56-1; Formula: C₁₆H₃₈F₃N; MW: 301.48 g/mol .
  • Applications : Tested in anti-Markovnikov hydrofluorination but yielded <5% product, outperformed by TEA·3HF .

Performance Comparison

Parameter TBAF·2HF TEAF·3HF Reference
Hydrofluorination Yield <5% ~40–60% (optimized)
Stability Moderate (decomposes at RT) High (stable under N₂)

Tetramethylammonium Fluoride (TMAF)

Chemical Profile

  • CAS: 373-68-8; Formula: C₄H₁₂FN; MW: 93.14 g/mol .
  • Applications : Used in C–F bond formation and as a base in organic synthesis.

Structural Insights

  • TMAF hydrates (e.g., TMAF·3H₂O) exhibit weaker hydrogen-bonding networks compared to TEAF hydrates, reducing their stability in aqueous environments .

Biological Activity

Tetraethylammonium Fluoride Trihydrofluoride (TEAF·3HF) is a compound that has garnered attention in biochemical research due to its unique properties and potential applications. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of its significance in the field.

TEAF·3HF is a quaternary ammonium salt characterized by the presence of fluoride ions. The compound is synthesized through the reaction of tetraethylammonium hydroxide with hydrofluoric acid, resulting in a stable crystalline form that can be used in various biochemical assays . The synthesis process typically involves:

  • Preparation of Tetraethylammonium Hydroxide : This is achieved by reacting tetraethylammonium bromide with sodium hydroxide.
  • Reaction with Hydrofluoric Acid : The hydroxide is then treated with hydrofluoric acid to yield TEAF·3HF.

Biological Activity

TEAF·3HF exhibits several biological activities that are crucial for its application in biochemical research:

  • Nucleic Acid Interaction : TEAF·3HF has been utilized in the deprotection and purification of oligonucleotides. It facilitates the removal of protecting groups from nucleic acid derivatives, enhancing their biological activity .
  • Enzyme Inhibition : Studies indicate that TEAF·3HF can inhibit certain enzymes, making it a valuable tool in exploring enzyme kinetics and mechanisms .
  • Cellular Uptake Mechanisms : The compound's interaction with cellular membranes has been studied, revealing insights into how it can affect cellular processes .

Case Studies and Research Findings

Several studies have investigated the biological implications of TEAF·3HF:

  • Oligonucleotide Deprotection :
    • In one study, TEAF·3HF was employed to achieve rapid deprotection of ribonucleotides protected with t-butyldimethylsilyl groups. The reaction conditions were optimized for efficiency, demonstrating its utility in nucleic acid chemistry .
  • Fluorinated Nucleosides :
    • Research on fluorinated nucleosides has shown that TEAF·3HF can enhance the biological activity of these compounds by facilitating their incorporation into nucleic acid structures. This property is particularly important for developing antiviral therapies .
  • Antiviral Applications :
    • TEAF·3HF has been explored as a potential agent in antiviral drug development due to its ability to modify nucleosides, which are critical for viral replication processes. Its role in enhancing the efficacy of antiviral compounds has been documented .

Data Tables

The following table summarizes key findings related to the biological activity of TEAF·3HF:

StudyFocus AreaKey Findings
Nucleoside ActivityEnhances incorporation into viral DNA, potential antiviral applications
Oligonucleotide DeprotectionEfficient removal of protecting groups, improving nucleic acid synthesis
Enzyme InhibitionDemonstrated inhibitory effects on specific enzymes

Q & A

Q. Stability Data :

ParameterValueSource
Decomposition Temperature>150°C (under N₂)
Shelf Life (unopened)12–18 months

Advanced: What are the challenges in maintaining anhydrous conditions during reactions involving this compound?

Methodological Answer:
The compound is highly hygroscopic, leading to:

  • Hydrolysis : Formation of HF and tetraethylammonium hydroxide, altering reaction kinetics .
  • Mitigation Strategies :
    • Pre-dry solvents (e.g., THF, DMF) over molecular sieves.
    • Use Schlenk-line techniques for moisture-sensitive reactions .
  • Validation : Monitor water content via Karl Fischer titration (<50 ppm acceptable) .

Contradictions : Some studies report stability in aqueous media for short durations (e.g., RNA synthesis), but prolonged exposure degrades efficacy .

Advanced: How does the hydrogen-bonded structure of this compound influence its reactivity in fluorination reactions?

Methodological Answer:
The compound exists as a hydrogen-bonded network (e.g., [F(HF)₃]⁻), enhancing fluoride ion availability:

  • Mechanistic Role : The HF solvation shell stabilizes the fluoride ion, enabling nucleophilic fluorination without requiring crown ethers .

  • Reactivity Comparison :

    Fluoride SourceReactivity in SN2 ReactionsReference
    TEA·3HFHigh (low steric hindrance)
    TBAFModerate (requires activation)

Structural Insight : XRD studies reveal a distorted octahedral geometry around fluoride, facilitating ligand exchange .

Basic: What solvents are compatible with this compound for preparing stock solutions?

Methodological Answer:

  • Preferred Solvents :

    SolventSolubility (mg/mL)NotesSource
    DMSO43.6 (10 mM)Stable for 1 month at -20°C
    Acetonitrile25.0 (5 mM)Avoid prolonged storage
  • Avoid : Protic solvents (e.g., water, methanol) due to hydrolysis .

Protocol : Prepare solutions under argon and aliquot to minimize freeze-thaw cycles .

Advanced: What analytical techniques are most effective for characterizing the purity and composition of this compound?

Methodological Answer:

  • Quantitative Methods :
    • NMR Spectroscopy : ¹⁹F NMR (δ = -120 to -125 ppm for [F(HF)₃]⁻) .
    • Elemental Analysis : Match calculated vs. observed C/F/N ratios (deviation <0.3%) .
    • TGA-DSC : Confirm decomposition steps (HF loss at ~100°C) .
  • Purity Standards :
    • COA (Certificate of Analysis) must include residual solvent (GC-MS) and heavy metal (ICP-OES) data .

Advanced: How do discrepancies in reported solubility data for this compound impact experimental reproducibility?

Methodological Answer:
Discrepancies arise from:

  • Hydration State : Anhydrous vs. hydrate forms (e.g., dihydrate vs. trihydrofluoride) .
  • Solvent History : Pre-drying protocols vary across studies (e.g., sieves vs. distillation) .

Q. Resolution Strategy :

Standardize Solvent Preparation : Use Karl Fischer to verify water content.

Report Hydration State : Clearly specify the compound’s form (e.g., CAS 73602-61-6 for trihydrofluoride) .

Q. Example Data Conflict :

SourceSolubility in DMSO (mg/mL)Hydration State
GLPBIO 43.6Anhydrous
Thermo Scientific 25.0Hydrate

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetraethylammonium Fluoride Trihydrofluoride
Reactant of Route 2
Reactant of Route 2
Tetraethylammonium Fluoride Trihydrofluoride

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